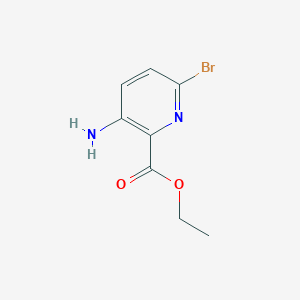

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Descripción general

Descripción

The compound "3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and characterization of similar brominated pyridine derivatives. For instance, the synthesis of brominated aminopyridines is explored, which could provide insights into the reactivity of bromine atoms in such compounds .

Synthesis Analysis

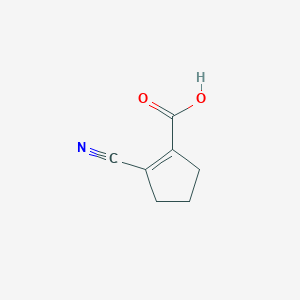

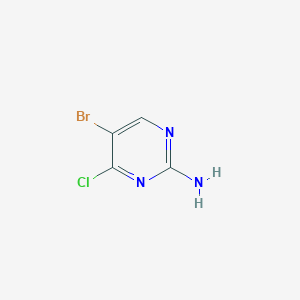

The synthesis of related compounds involves several key steps, such as ring-closing metathesis and diastereoselective Grignard reactions, as seen in the synthesis of a functionalized cyclohexene skeleton . Additionally, the efficient synthesis of a brominated pyridine derivative is described, which includes reactions with methylamine and sodium methoxide, followed by regioselective substitution and bromination steps . These methods could potentially be adapted for the synthesis of "3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester."

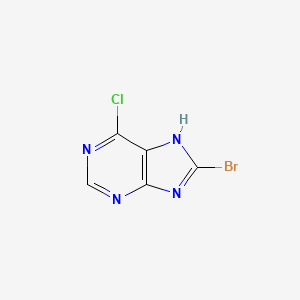

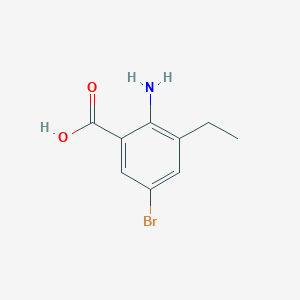

Molecular Structure Analysis

Ab initio and DFT calculations have been used to determine the molecular structure and properties of a related compound, "2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester" . These computational methods could similarly be applied to analyze the molecular structure of "3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester."

Chemical Reactions Analysis

The reactivity of bromine atoms in brominated pyridines is discussed, which is crucial for understanding the chemical reactions that such compounds can undergo . This information is pertinent to the analysis of "3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester," as it could predict its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

Characterization techniques such as FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction have been employed to analyze the physical and chemical properties of a synthesized compound, "Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate" . These methods could be used to determine the properties of "3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester," providing a comprehensive understanding of its characteristics.

Safety and Hazards

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests that future research could focus on improving the synthesis process of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester and similar compounds.

Mecanismo De Acción

Target of Action

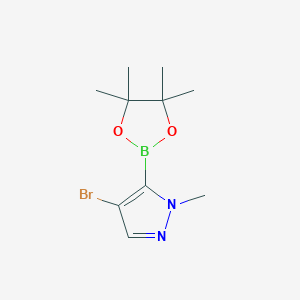

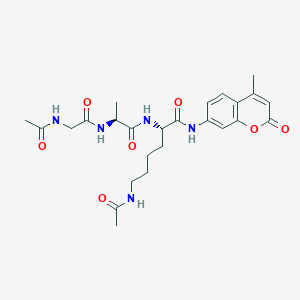

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura cross-coupling reactions . In this process, a metal catalyst facilitates the transfer of an organic group from boron to palladium . This results in the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving carbon–carbon bond formation, given its potential role in suzuki–miyaura cross-coupling reactions .

Result of Action

The molecular and cellular effects of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester’s action are likely related to its role in facilitating carbon–carbon bond formation . This could potentially lead to the synthesis of complex organic compounds, although the specific effects would depend on the context of the reaction.

Action Environment

The action, efficacy, and stability of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions typically require mild and functional group tolerant reaction conditions . Additionally, the compound’s stability could be affected by factors such as temperature and pH.

Propiedades

IUPAC Name |

ethyl 3-amino-6-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGDHJMYRCGCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648830 | |

| Record name | Ethyl 3-amino-6-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester | |

CAS RN |

28033-08-1 | |

| Record name | Ethyl 3-amino-6-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292774.png)

![2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1292779.png)

![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)

![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)